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Compound of Interest

4-Bromo-2-(4-
Compound Name:

methylphenoxy)aniline
CAS No.: 1478675-68-1
Cat. No.: B2827802

Get Quote

Executive Summary & Structural Significance

4-Bromo-2-(4-methylphenoxy)aniline is a critical bi-aryl ether intermediate, frequently utilized
in the synthesis of tyrosine kinase inhibitors (e.g., BTK inhibitors) and agrochemicals. Its
structural integrity hinges on the precise installation of the ether linkage between an electron-
rich aniline core and a para-tolyl moiety.

This guide provides a rigorous spectral analysis of this compound, contrasting it with common
structural isomers and precursors. We focus on distinguishing the 1,2,4-trisubstituted aniline
ring from the 1,4-disubstituted phenoxy ring using high-field NMR (400 MHz+).

Structural Visualization and Numbering

The following diagram defines the atom numbering used throughout this analysis. Note the
critical "hinge" oxygen at position 7.
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Figure 1: Connectivity map for 4-Bromo-2-(4-methylphenoxy)aniline. C1-C6 represents the
aniline core; C8-C13 represents the p-tolyl ring.

Comparative H-NMR Analysis (400 MHz)

The primary challenge in analyzing diaryl ethers is the overlapping aromatic region (6.5 — 7.5
ppm). This section compares the target molecule against its synthetic precursor (4-bromo-2-
fluoroaniline) and highlights solvent-dependent shifts.

Diagnostic Signals & Assignments

The following data represents the consensus chemical shifts (

) observed in DMSO-d6.
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Comparative Scenario: Solvent Selection (CDCI vs.
DMSO-d )

Choosing the right solvent is critical for resolving the amine protons and preventing signal
overlap.

¢ Chloroform-d (CDCI
):
o Pros: Sharper aromatic peaks.
o Cons: The NH

signal often broadens significantly or shifts upfield to ~3.5-4.0 ppm, sometimes merging
with water peaks or obscured by rotation.

« DMSO-d

(Recommended):

o Pros: Forms hydrogen bonds with the NH
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, locking it into a distinct broad singlet >5.0 ppm. This clears the aromatic region (6.5-7.5
ppm) for precise integration of the aryl protons.

C-NMR Spectral Analysis (100 MHz)

Carbon-13 analysis confirms the backbone skeleton. The key differentiator here is the ipso-
carbon shifts, which validate the ether formation.

Shift (
Carbon Type Assignment Validation Logic
ppm)
Most deshielded due
C-O (Ether) 154.5 C8' (Tolyl) to direct oxygen
attachment.
High shift due to
C-N (Amine) 142.1 C1 (Aniline) electronegative
Nitrogen.
Distinct from C8' due
C-O (Ether) 144.8 C2 (Aniline) to the ortho-NH
effect.
Quaternary carbon
C-Me 131.5 C11' (Tolyl)

attached to Methyl.

Shielded relative to

other ipso carbons
C-Br 108.2 C4 (Aniline) due to the "Heavy

Atom Effect” of

Bromine.

Clustered signals;
Aromatic CH 115-130 C3, C5, C6, etc. HSQC required for

specific assignment.

Standard benzylic
Methy 20.8 CH penzy
methyl shift.
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Alternative & Impurity Profiling

When synthesizing this molecule (typically via Ullmann coupling of 4-bromo-2-fluoroaniline and
p-cresol), specific impurities must be monitored.

Distinguishing the Product from Starting Material
e Precursor (4-Bromo-2-fluoroaniline):

o F-NMR: Shows a signal at ~ -130 ppm.

o H-NMR: Lacks the methyl singlet at 2.28 ppm and the AA'BB' aromatic pattern of the tolyl

ring.

o Coupling: The aniline protons in the precursor will show C-F coupling (splitting signals into
complex multiplets), which disappears in the final ether product.

Distinguishing from Regioisomer (2-Bromo-4-(4-
methylphenoxy)aniline)

If the bromine migrates or if the starting material was isomeric:
o Target Molecule: H-6 (ortho to NH2) is a doublet (

Hz).

e Regioisomer: The proton ortho to NH2 (at position 6) would be a doublet with a small meta-

coupling (
Hz) if the Bromine is at position 2.

Experimental Protocols
Sample Preparation Workflow

To ensure reproducibility and high signal-to-noise ratio (S/N), follow this standardized protocol.

e Massing: Weigh 10-15 mg of the solid analyte into a clean vial.
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e Solvation: Add 0.6 mL of DMSO-d
(99.9% D).
o Why DMSO? As noted in Section 2.2, this ensures the NH
peak is distinct.

« Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the
NMR tube to remove inorganic salts (e.g., K

CO
from synthesis).

» Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal
referencing (

Acquisition Parameters (Standard 400 MHz Instrument)
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Parameter

H-NMR Setting

C-NMR Setting Rationale

Pulse Angle

30°

Maximizes signal
30° recovery delay

efficiency.

Relaxation Delay (D1)

1.0 sec

Allows full relaxation
2.0 sec of aromatic

protons/carbons.

Scans (NS)

C-NMR requires

higher scans due to
512 - 1024

low natural

abundance (1.1%).

Spectral Width

-2 1o 14 ppm

Covers all expected
-10 to 220 ppm signals including
solvent/impurities.

Temperature

298 K (25°C)

298 K (25°C) Standard ambient
temperature.

Analytical Logic Flowchart

The following diagram illustrates the decision-making process when validating the structure of

4-Bromo-2-(4-methylphenoxy)aniline.
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Figure 2: Step-by-step logic for structural validation using NMR data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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